![molecular formula C26H17F3N4O B283900 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyranopyrazoles, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of COX-2 activity and activation of the caspase pathway. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. The activation of the caspase pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and anti-cancer properties. It has been found to reduce the production of prostaglandins, which play a crucial role in the inflammatory response. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and human trials.
2. Investigation of the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Synthesis of analogs of this compound to explore their biological activities.
4. Investigation of the mechanism of action of this compound to gain a better understanding of its biological activities.
5. Development of novel drug delivery systems to enhance the efficacy and bioavailability of this compound.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the activity of COX-2 and activate the caspase pathway. Further studies are needed to determine its safety and efficacy in animal models and human trials and to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The first step is the reaction between 4-phenylbenzaldehyde and ethylacetoacetate to form 4-phenyl-3-buten-2-one. The second step involves the reaction between 4-phenyl-3-buten-2-one and 3-(trifluoromethyl)phenylhydrazine to form 4-(3-(trifluoromethyl)phenyl)-3-buten-2-one hydrazone. The third step is the reaction between 4-(3-(trifluoromethyl)phenyl)-3-buten-2-one hydrazone and ethyl cyanoacetate to form this compound.
Aplicaciones Científicas De Investigación
6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also induces apoptosis in cancer cells by activating the caspase pathway.
Propiedades
Fórmula molecular |
C26H17F3N4O |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
6-amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H17F3N4O/c27-26(28,29)19-8-4-7-18(13-19)21-20(14-30)24(31)34-25-22(21)23(32-33-25)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-13,21H,31H2,(H,32,33) |
Clave InChI |
BGLNYKNXTBARPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {2-chloro-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283817.png)
![ethyl {2-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283818.png)
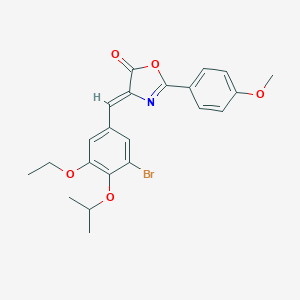
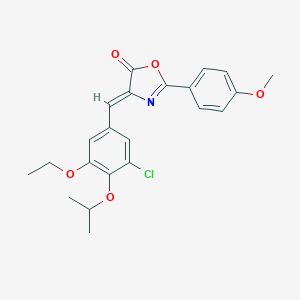
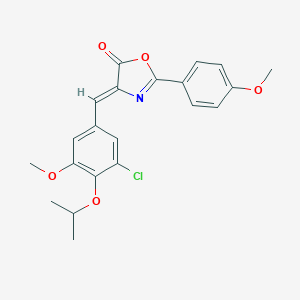

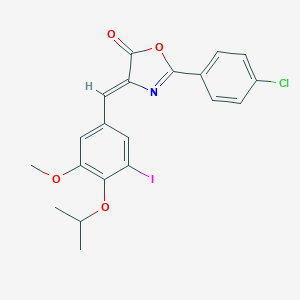
![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
![4-{4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B283835.png)
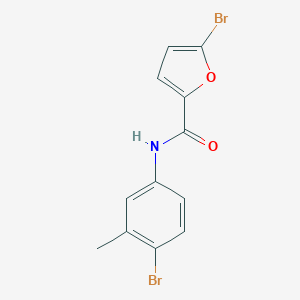
![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
